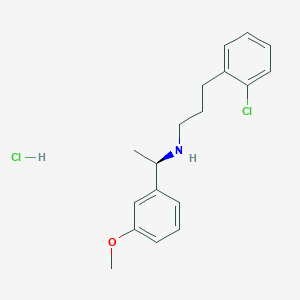

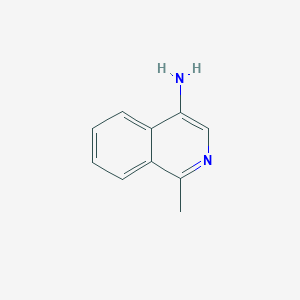

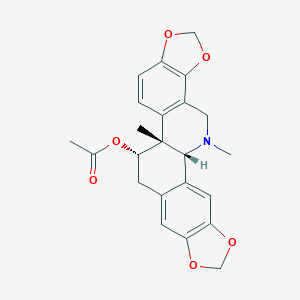

![molecular formula C19H20ClNO2S B188648 (3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate CAS No. 69195-76-2](/img/structure/B188648.png)

(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate, also known as clozapine-N-oxide (CNO), is a synthetic compound that is commonly used in scientific research to manipulate neuronal activity. CNO is a derivative of clozapine, which is an atypical antipsychotic drug used to treat schizophrenia. However, CNO is not used as a drug, but rather as a research tool to study the function of specific neuronal circuits in the brain.

Wirkmechanismus

CNO acts as a ligand for DREADDs, which are G protein-coupled receptors that are not found naturally in the human body. When CNO binds to DREADDs, it activates intracellular signaling pathways that modulate neuronal activity. The specific effects of CNO on neuronal activity depend on the type of DREADD that is expressed in the target cells.

Biochemische Und Physiologische Effekte

CNO has been shown to be a potent and selective ligand for DREADDs, with minimal off-target effects. CNO has been used to modulate neuronal activity in a variety of brain regions, including the cortex, hippocampus, and striatum. CNO has also been used to study the role of specific neuronal circuits in a variety of behaviors, such as learning and memory, anxiety, and social behavior.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using CNO in scientific research is that it allows for the selective manipulation of specific neuronal circuits in the brain. CNO is also relatively easy to use and can be administered to animals in a variety of ways, such as intraperitoneal injection, intravenous injection, or oral gavage. However, there are also some limitations to using CNO in research. For example, CNO has a relatively short half-life in vivo, which can limit its effectiveness in some experiments. Additionally, CNO can be toxic at high concentrations, which can limit its use in certain applications.

Zukünftige Richtungen

There are many potential future directions for the use of CNO in scientific research. One area of interest is the development of new DREADDs that are more selective and potent than the current generation of receptors. Another area of interest is the use of CNO in combination with other tools, such as optogenetics, to create more precise and powerful methods for manipulating neuronal activity. Additionally, CNO could be used to study the role of specific neuronal circuits in a variety of disease states, such as depression, addiction, and Parkinson's disease. Overall, CNO is a powerful tool for studying the function of specific neuronal circuits in the brain, and its use in scientific research is likely to continue to expand in the coming years.

Synthesemethoden

The synthesis of CNO involves the reaction of clozapine with tert-butyl chloroformate and triethylamine in anhydrous tetrahydrofuran. The resulting product is then purified by column chromatography to obtain pure CNO. The synthesis of CNO is relatively simple and can be performed in most organic chemistry laboratories.

Wissenschaftliche Forschungsanwendungen

CNO is widely used in scientific research to manipulate neuronal activity in vivo and in vitro. CNO is commonly used to activate or inhibit specific neuronal circuits in the brain by selectively targeting cells that express the designer receptors exclusively activated by designer drugs (DREADDs). DREADDs are genetically engineered receptors that are activated by a specific ligand, such as CNO, and can be used to modulate neuronal activity in a cell-specific manner.

Eigenschaften

CAS-Nummer |

69195-76-2 |

|---|---|

Produktname |

(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate |

Molekularformel |

C19H20ClNO2S |

Molekulargewicht |

361.9 g/mol |

IUPAC-Name |

(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate |

InChI |

InChI=1S/C19H20ClNO2S/c1-19(2,3)21-18(22)23-15-10-12-6-4-5-7-16(12)24-17-9-8-13(20)11-14(15)17/h4-9,11,15H,10H2,1-3H3,(H,21,22) |

InChI-Schlüssel |

YYKFDERYBVOISD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)OC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

Kanonische SMILES |

CC(C)(C)NC(=O)OC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

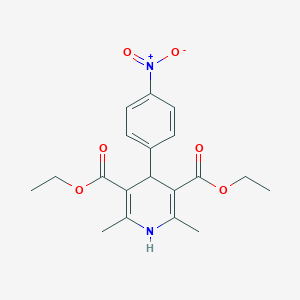

![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)

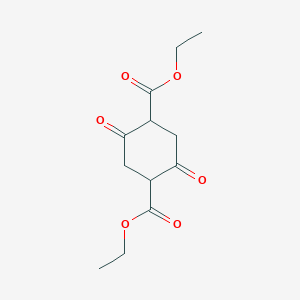

![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)

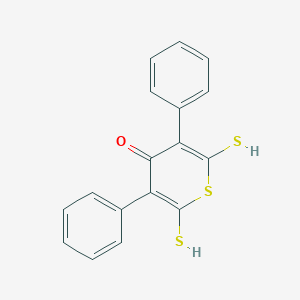

![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)